molecular formula C6H5IN2 B8780315 4-iodo-5-methyl-1H-pyrrole-2-carbonitrile

4-iodo-5-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B8780315
M. Wt: 232.02 g/mol
InChI Key: BVFGJKUNQGKUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-5-methyl-1H-pyrrole-2-carbonitrile is a useful research compound. Its molecular formula is C6H5IN2 and its molecular weight is 232.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H5IN2

Molecular Weight

232.02 g/mol

IUPAC Name

4-iodo-5-methyl-1H-pyrrole-2-carbonitrile

InChI

InChI=1S/C6H5IN2/c1-4-6(7)2-5(3-8)9-4/h2,9H,1H3

InChI Key

BVFGJKUNQGKUFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1)C#N)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of EXAMPLE 23C (7.89 g) in DMF (80 mL) and pyridine (5 mL) at 0° C. was added dropwise oxalyl chloride (5.52 mL). The mixture was stirred at 0° C. for 30 minutes and ice-water was added to quench the reaction. The resulting mixture was diluted with ethyl acetate and washed with aqueous NaHCO3 and water extensively. The organic layer was dried over Na2SO4, filtered, and concentrated. The residue was purified by flash column, eluting with dichloromethane to provide the title compound.
Quantity
7.89 g
Type
reactant
Reaction Step One
Quantity
5.52 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of EXAMPLE 168C (300 mg) in N,N-dimethylformamide (6 mL) and pyridine (0.6 mL) at 0° C. was added dropwise oxalyl chloride (0.35 mL). The mixture was stirred at room temperature for 30 minutes, diluted with ethyl acetate and washed with saturated NaHCO3 and water extensively. The organic layer was dried over Na2SO4, filtered, and concentrated. The residue was purified by flash chromatography, and eluted with dichloromethane to provide the title compound.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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